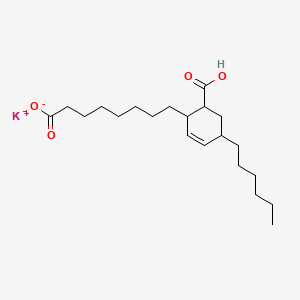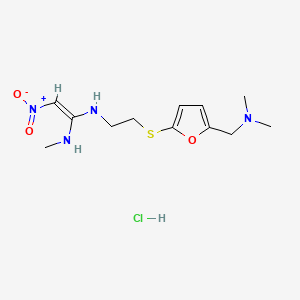
Trimethylolpropane triisooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylolpropane triisooctanoate is a versatile ester derived from trimethylolpropane and isooctanoic acid. It is widely used in various industries, including cosmetics, personal care, and industrial applications, due to its excellent properties such as non-tackiness, lightness, and glossiness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylolpropane triisooctanoate is synthesized through the esterification reaction of trimethylolpropane with isooctanoic acid. The reaction typically involves heating the mixture in the presence of a catalyst, such as sulfuric acid, under reflux conditions to drive off the water formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors where trimethylolpropane and isooctanoic acid are continuously fed into the reactor. The reaction mixture is maintained at an elevated temperature and pressure to ensure complete conversion. The resulting ester is then purified through distillation to remove any unreacted starting materials and byproducts.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethylolpropane triisooctanoate primarily undergoes esterification and transesterification reactions. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Esterification: Isooctanoic acid, trimethylolpropane, and a catalyst such as sulfuric acid.
Transesterification: Alcohol (e.g., methanol or ethanol) and a catalyst such as sodium methoxide.
Major Products Formed:
Esterification: this compound.
Transesterification: Methanol or ethanol esters of trimethylolpropane.
Wissenschaftliche Forschungsanwendungen
Trimethylolpropane triisooctanoate is extensively used in scientific research and various industries due to its unique properties. Some of its applications include:
Cosmetics and Personal Care: It is used in lipsticks, lotions, skin creams, and massage oils for its non-tacky, light, and glossy properties.
Industrial Applications: It serves as a plasticizer and lubricant in the production of plastics and rubber.
Chemical Research: It is used as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
Trimethylolpropane triisooctanoate is often compared with other esters such as trimethylolpropane triisostearate and trimethylolpropane trioleate. While these compounds share similar structures, this compound is unique in its combination of non-tackiness, lightness, and glossiness, making it particularly suitable for cosmetic and personal care applications.
Vergleich Mit ähnlichen Verbindungen
Trimethylolpropane triisostearate
Trimethylolpropane trioleate
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
CAS-Nummer |
70969-64-1 |
|---|---|
Molekularformel |
C22H42O4 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
[2-methyl-2-(6-methylheptanoyloxymethyl)butyl] octanoate |
InChI |
InChI=1S/C22H42O4/c1-6-8-9-10-11-15-20(23)25-17-22(5,7-2)18-26-21(24)16-13-12-14-19(3)4/h19H,6-18H2,1-5H3 |
InChI-Schlüssel |
HYQSRPWWFPRCPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCC(C)(CC)COC(=O)CCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


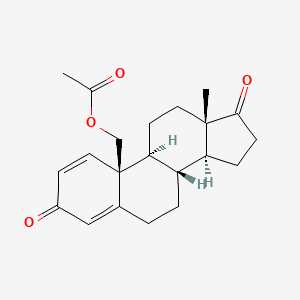
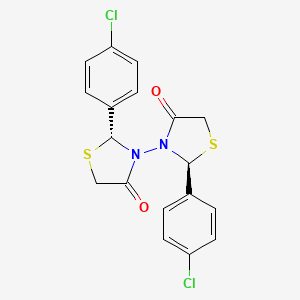
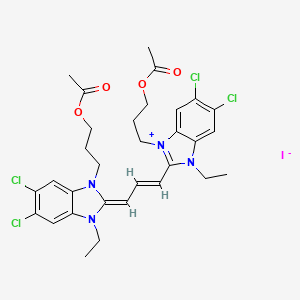
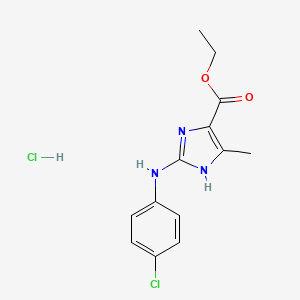
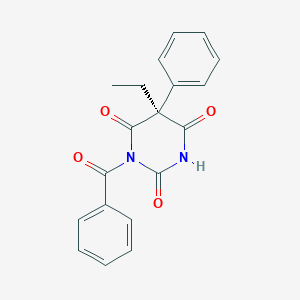
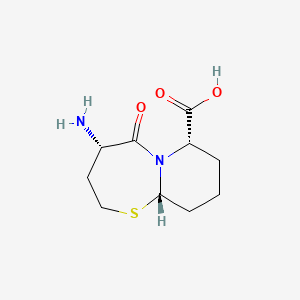

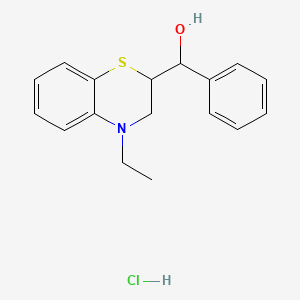
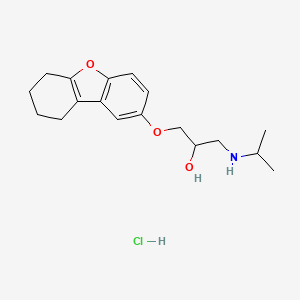

![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
